molecular formula C20H23N5O4 B2725292 LRRK2 inhibitor 1

LRRK2 inhibitor 1

Cat. No.: B2725292
M. Wt: 397.4 g/mol
InChI Key: OTTOCUYGSZUQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of LRRK2 inhibitor 1 involves the inhibition of LRRK2 kinase activity. This activity is inferred from levels of phosphorylation at a particular residue of LRRK2 itself, thought to reflect LRRK2 kinase activity, and phosphorylation of T73 RAB10, an LRRK2 substrate .

Safety and Hazards

In terms of safety and hazards, LRRK2 inhibitor 1 has been found to be well-tolerated in clinical trials . The main adverse event reported was headache . There were some microscopic changes in lung tissue in monkeys that received the inhibitor, but these were reversible and not pathogenic .

Future Directions

The future directions for LRRK2 inhibitor 1 involve larger, longer trials to test the efficacy and safety of LRRK2 inhibition in PD . Denali recently started a phase IIb trial of BIIB122 (DNL151), another oral LRRK2 kinase inhibitor under co-development with Biogen, in this indication . If successful, this could open the door for more therapeutic development in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucine-rich repeat kinase 2 inhibitor 1 can be synthesized through a series of chemical reactions involving the formation of benzodiazepine scaffolds. One method involves the use of tritium/hydrogen exchange using Crabtree’s catalyst to prepare [3H]Leucine-rich repeat kinase 2 inhibitor 1 with high radiochemical purity .

Industrial Production Methods: Industrial production methods for leucine-rich repeat kinase 2 inhibitor 1 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific catalysts and reagents to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Leucine-rich repeat kinase 2 inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products: The major products formed from these reactions are typically derivatives of leucine-rich repeat kinase 2 inhibitor 1 with enhanced inhibitory activity against the leucine-rich repeat kinase 2 enzyme.

Comparison with Similar Compounds

Leucine-rich repeat kinase 2 inhibitor 1 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting leucine-rich repeat kinase 2 activity. Similar compounds include:

These compounds differ in their binding modes, selectivity, and potency, making leucine-rich repeat kinase 2 inhibitor 1 a valuable tool for studying and potentially treating Parkinson’s disease.

Properties

IUPAC Name

[4-[(4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]-3-methoxyphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTOCUYGSZUQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.